molecular formula C10H15NO4 B14384257 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate CAS No. 89377-92-4

2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate

Cat. No.: B14384257
CAS No.: 89377-92-4
M. Wt: 213.23 g/mol
InChI Key: XFFBPAMFPNNNCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate typically involves the esterification of 2-cyano-3-ethoxyacrylic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Addition Reactions: The double bond in the acrylate moiety can undergo addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as triethylamine.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HBr) or organometallic compounds (e.g., Grignard reagents) are used.

Major Products

    Hydrolysis: Yields 2-cyano-3-ethoxyacrylic acid and 2-ethoxyethanol.

    Nucleophilic Substitution: Produces various substituted acrylates depending on the nucleophile used.

    Addition Reactions: Forms addition products with the nucleophile or electrophile added across the double bond.

Scientific Research Applications

2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This can result in the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but with an ethyl group instead of an ethoxyethyl group.

    Methyl 2-cyano-3-ethoxyacrylate: Similar structure but with a methyl group instead of an ethoxyethyl group.

    2-Cyano-3-ethoxyacrylic acid: The corresponding carboxylic acid derivative.

Uniqueness

2-Ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its combination of an acrylate ester and a cyano group, which imparts distinct reactivity and potential bioactivity. The presence of the ethoxyethyl group also influences its solubility and chemical properties, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

89377-92-4

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethoxyethyl 2-cyano-3-ethoxyprop-2-enoate

InChI

InChI=1S/C10H15NO4/c1-3-13-5-6-15-10(12)9(7-11)8-14-4-2/h8H,3-6H2,1-2H3

InChI Key

XFFBPAMFPNNNCT-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(=COCC)C#N

Origin of Product

United States

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